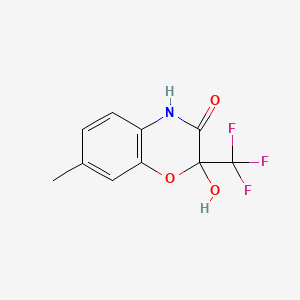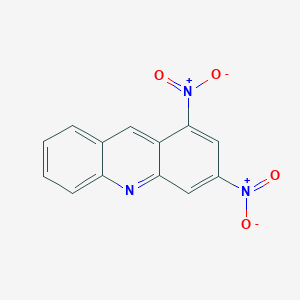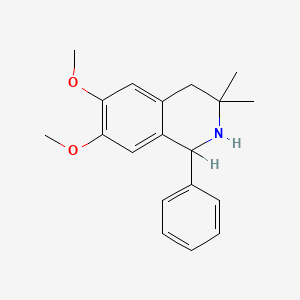![molecular formula C13H12F12N4O2 B11093659 [4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine](/img/structure/B11093659.png)
[4,6-Bis-(2,2,2-trifluoro-1-trifluoromethyl-ethoxy)-[1,3,5]triazin-2-yl]-tert-butyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE is a complex organic compound known for its unique chemical structure and properties. This compound features multiple trifluoromethyl groups, which are known to enhance the stability and reactivity of organic molecules. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
The synthesis of N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE involves several steps. One common method includes the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reaction conditions, such as the presence of radical initiators and controlled temperatures. Industrial production methods often involve continuous processes and fractional distillation to achieve high purity and yield .
Chemical Reactions Analysis
N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoromethyl ketones and other fluorinated compounds . The major products formed from these reactions often retain the trifluoromethyl groups, which contribute to their stability and reactivity .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate due to its stability and reactivity . In the industry, it is used in the production of advanced materials, such as polymers and coatings, that benefit from its unique properties .
Mechanism of Action
The mechanism of action of N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s ability to participate in radical reactions, making it a valuable intermediate in various chemical processes . The molecular pathways involved often include radical intermediates and controlled reaction conditions .
Comparison with Similar Compounds
Compared to other similar compounds, N-{4,6-BIS[2,2,2-TRIFLUORO-1-(TRIFLUOROMETHYL)ETHOXY]-1,3,5-TRIAZIN-2-YL}-N-(TERT-BUTYL)AMINE stands out due to its multiple trifluoromethyl groups. Similar compounds include trifluoromethyl ketones and bistriflimide, which also feature fluorinated groups but differ in their overall structure and reactivity . The unique combination of trifluoromethyl groups in this compound enhances its stability and makes it particularly useful in various applications.
Properties
Molecular Formula |
C13H12F12N4O2 |
|---|---|
Molecular Weight |
484.24 g/mol |
IUPAC Name |
N-tert-butyl-4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C13H12F12N4O2/c1-9(2,3)29-6-26-7(30-4(10(14,15)16)11(17,18)19)28-8(27-6)31-5(12(20,21)22)13(23,24)25/h4-5H,1-3H3,(H,26,27,28,29) |
InChI Key |
BTFYLHNQCIDRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11093588.png)


![3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093600.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093610.png)


![2-{6-[5-amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl]-6-oxohexyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11093628.png)
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]-2-ethoxyphenyl naphthalene-1-carboxylate](/img/structure/B11093635.png)

![{4-[2-(3-hydroxyphenyl)-4-phenyl-1H-imidazol-5-yl]phenyl}{4-[2-(3-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}methanone](/img/structure/B11093655.png)
![2-[(4-tert-butylphenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B11093666.png)
![4-[(3-Bromobenzyl)oxy]-3-chloro-5-ethoxybenzaldehyde](/img/structure/B11093671.png)
![1-[(4-Bromo-phenyl)-hydrazono]-1-(3,4-dihydro-2H-quinolin-1-yl)-propan-2-one](/img/structure/B11093675.png)
